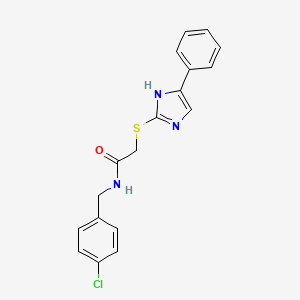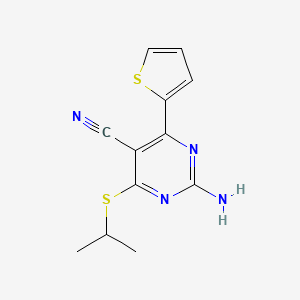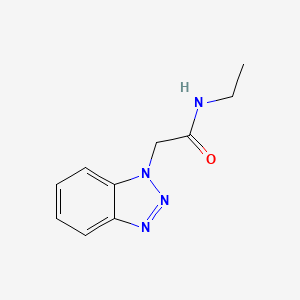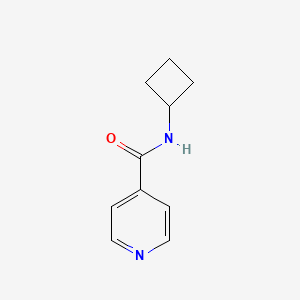![molecular formula C12H9F3N2O4 B2725777 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide CAS No. 866137-02-2](/img/structure/B2725777.png)
2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide is a useful research compound. Its molecular formula is C12H9F3N2O4 and its molecular weight is 302.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
A study by Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing insights into their crystal structures and fluorescence properties. Although not directly examining the specific compound , this study provides a framework for understanding similar compounds in the isoquinoline family (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Antitumor Activity
Research by Ambros et al. (1988) on the synthesis of Methoxy‐indolo[2,1‐a]isoquinolines, including their dihydroderivatives, highlights the potential antitumor activity of similar compounds. This study could provide a foundation for understanding the potential medical applications of the compound (Ambros, Angerer, & Wiegrebe, 1988).
Novel Synthesis Approaches
A study by King (2007) described a high-yielding cyclisation method for similar compounds, demonstrating an efficient synthesis route that may be applicable to the production of 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide (King, 2007).
Dehydrosilylative Difluoroamidation
Research by Chen et al. (2015) focused on dehydrosilylative difluoroamidation, a process that provides access to a broad range of α,α-difluoroacetamide-substituted tertiary amine derivatives. This study might offer valuable insights into novel chemical reactions relevant to similar compounds (Chen et al., 2015).
Electrophilic Fluorinating Agents
Banks et al. (1996) explored perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound related to the requested chemical, as a site-selective electrophilic fluorinating agent. This research could provide context for the use of similar compounds in fluorination reactions (Banks, Besheesh, & Tsiliopoulos, 1996).
Glycopeptide Synthesis
Hollósi et al. (1991) demonstrated the use of related compounds in the solid-phase synthesis of glycopeptides. This research could be relevant for understanding how the compound might be used in peptide synthesis or modification (Hollósi, Kollát, Laczkó, Medzihradszky, Thurin, & Otvos, 1991).
Isoquinoline Derivatives in Antiplasmodial Properties
Mphahlele et al. (2017) synthesized a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for potential antiparasitic properties. This could be relevant for the assessment of similar isoquinoline derivatives in disease treatment (Mphahlele, Mmonwa, & Choong, 2017).
特性
IUPAC Name |
2,2,2-trifluoro-N-(5-oxo-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c13-12(14,15)11(19)17-7-3-16-10(18)6-2-9-8(1-5(6)7)20-4-21-9/h1-2,7H,3-4H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZZDQJATFYRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2C(=O)N1)OCO3)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)
![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)
![[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine](/img/structure/B2725697.png)
![1-(2-Methoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2725698.png)





![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2725711.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2725713.png)
![4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2725714.png)
